ethyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of compounds structurally related to ethyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate often involves cyclization reactions and the use of catalysts. For example, cyclization of ethyl cyanoacetate derivatives in the presence of sulfuric acid has been reported to afford compounds with complex bicyclic structures, highlighting the synthetic versatility of related compounds (Wilamowski et al., 1995). Another approach involves the reaction of piperidine derivatives with ethyl bromopyruvate, leading to tetrahydroindole derivatives, demonstrating the reactivity of such systems towards electrophilic reagents (Mamedov et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds often features complex bicyclic systems with a variety of substituents. NMR spectroscopy, including 1H and 13C techniques, has been utilized to elucidate the conformational behavior of these molecules, revealing preferred conformations and the influence of substituents on molecular geometry (Arias-Pérez et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of compounds within this structural family can involve carbonylation reactions, as demonstrated by reactions involving piperazine derivatives with CO and ethylene in the presence of rhodium catalysts. This process highlights the potential of these molecules to undergo C-H bond activation and carbonylation, leading to novel structures (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystallization behavior, are crucial for their application in various fields. Crystal structure studies provide insights into the solid-state arrangements, intermolecular interactions, and stability of these compounds (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the structural features of these compounds. For instance, the presence of electron-withdrawing or donating groups can significantly affect their reactivity and interaction with biological targets (Dimmock et al., 1998).
属性
IUPAC Name |
ethyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCUQVADGURRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。